

# In-Depth Technical Guide: 6-O-p-Coumaroyl Scandoside Methyl Ester

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## Compound of Interest

**Compound Name:** 6-O-p-Coumaroyl scandoside methyl ester

**Cat. No.:** B15592747

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## Core Compound Data

**6-O-p-Coumaroyl scandoside methyl ester** is a naturally occurring iridoid glycoside isolated from the plant *Oldenlandia diffusa* (syn. *Hedyotis diffusa*). This compound has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-proliferative activities.

Property	Value	Citation(s)
Molecular Weight	550.51 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>26</sub> H <sub>30</sub> O <sub>13</sub>	<a href="#">[1]</a>
Source	Oldenlandia diffusa (Willd.) Roxb.	<a href="#">[1]</a> <a href="#">[2]</a>
Reported Activities	Anti-inflammatory, Anti-proliferative	<a href="#">[1]</a> <a href="#">[3]</a>

## Biological Activities and Mechanisms of Action

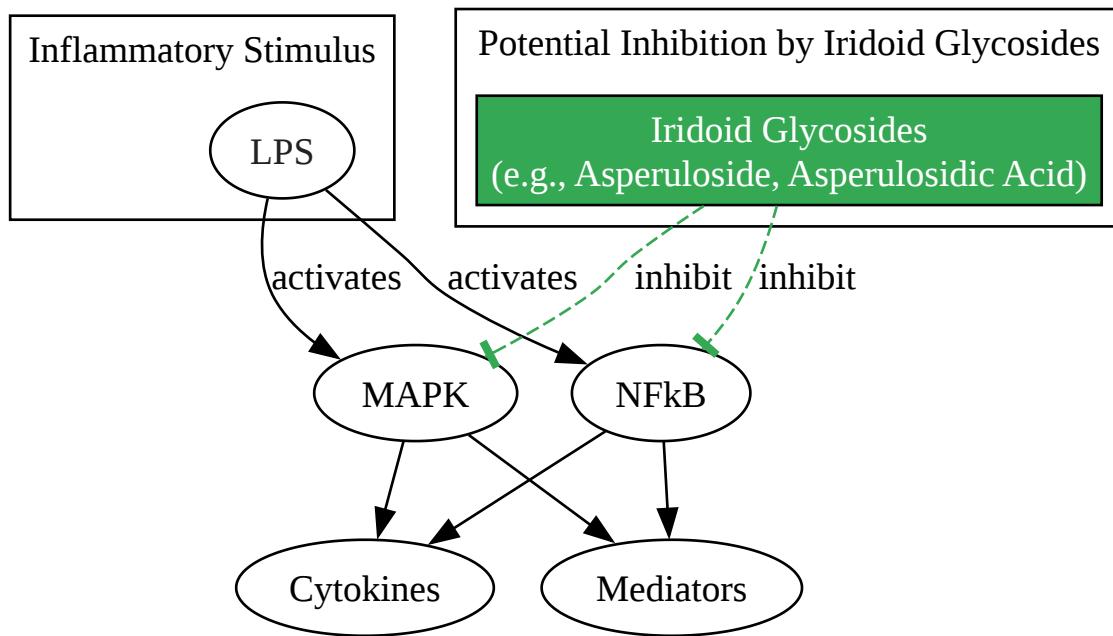
### Anti-Proliferative Activity

**6-O-p-Coumaroyl scandoside methyl ester** has demonstrated a moderate anti-proliferative effect on human androgen-independent prostate cancer cells (PC3).[\[3\]](#) This finding suggests its potential as a candidate for further investigation in oncology research. While the precise signaling pathway for this anti-proliferative action has not been fully elucidated in available literature, the activity of other iridoid glycosides suggests potential mechanisms involving cell cycle arrest and induction of apoptosis.[\[4\]](#)

## Anti-Inflammatory Activity

While **6-O-p-Coumaroyl scandoside methyl ester** itself has been noted for its anti-inflammatory properties, detailed mechanistic studies on this specific compound are limited.[\[1\]](#) [\[2\]](#) However, research on other iridoid glycosides isolated from *Hedyotis diffusa* provides insights into the likely mechanisms of action. Compounds such as asperuloside and asperulosidic acid, also found in *H. diffusa*, have been shown to exert their anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[\[2\]](#)[\[5\]](#) These pathways are critical regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and mediators like TNF- $\alpha$ , IL-6, and cyclooxygenase-2 (COX-2).[\[5\]](#)

A study investigating five iridoids from *H. diffusa*, including **6-O-p-coumaroyl scandoside methyl ester** (referred to as CSME in the study), found that other compounds, namely asperuloside (ASP) and asperulosidic acid (ASPA), significantly decreased the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF- $\alpha$ ), and interleukin-6 (IL-6).[\[2\]](#) The study indicated that the anti-inflammatory effects of ASP and ASPA were linked to the inhibition of the NF- $\kappa$ B and MAPK signaling pathways.[\[2\]](#) Although the results for **6-O-p-coumaroyl scandoside methyl ester** were not detailed as significant in this particular study, the commonality of the iridoid core structure suggests that its anti-inflammatory activity may involve similar pathways.[\[2\]](#)

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Caption: General workflow for assessing the anti-proliferative activity of a compound on cancer cell lines.

## Pharmacokinetic Study of a Metabolite

A study has been conducted on the pharmacokinetics of p-coumaric acid, a metabolite of **E-6-O-p-coumaroyl scandoside methyl ester**, in rat plasma using High-Performance Liquid Chromatography (HPLC). [1] Objective: To determine the concentration of p-coumaric acid in rat plasma over time after oral administration of **E-6-O-p-coumaroyl scandoside methyl ester**.

Methodology Summary:

- Sample Preparation: Protein precipitation from rat plasma samples was performed using acetonitrile. [1]\* Chromatographic Separation: The supernatant was injected onto a Diamonsil C18 column (250 mm x 4.6 mm, 5  $\mu$ m). [1] The mobile phase consisted of acetonitrile and water (21:79, v/v) with 1% glacial acetic acid. [1]\* Detection: A UV detector was set at 310 nm. [1]\* Quantification: The lower limit of quantification for p-coumaric acid was 0.02  $\mu$ g/mL, with a linear range of 0.02-5  $\mu$ g/mL. [1] This pharmacokinetic data for its

metabolite provides valuable information for understanding the *in vivo* behavior and potential bioavailability of the parent compound.

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## References

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